4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 5-bromo-2-chlorophenyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives, such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- N-phenylpyrrolidin-2-one
Uniqueness
4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H9BrClNO |
---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(5-bromo-2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
KBRMMIRAQCEXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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